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Compound of Interest

Compound Name:
[(1-Benzyl-1h-indol-4-yl)oxy]acetic

acid

CAS No.: 2108804-78-8

Cat. No.: B1411274

Get Quote

Part 1: Introduction & Retrosynthetic Analysis[1]
Compound Identity:

CAS Number: 2108804-78-8[1][2]

Chemical Name: 2-((1-Benzyl-1H-indol-4-yl)oxy)acetic acid[1]

Molecular Formula: C₁₇H₁₅NO₃[1]

Molecular Weight: 281.31 g/mol

Key Structural Features: Indole core, N-benzyl protection, 4-position oxyacetic acid tail.[1]

Scientific Rationale: Direct alkylation of 4-hydroxyindole presents a challenge due to the

competing nucleophilicity of the phenoxide (pKa ~10) and the indole nitrogen (pKa ~16).[1]

While base-mediated alkylation typically favors the oxygen (O-alkylation), achieving selective

N-benzylation without protecting the hydroxyl group is difficult. Therefore, this protocol employs
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a Protection-Deprotection Strategy starting from 4-methoxyindole.[1] This route ensures

exclusive N-alkylation first, followed by controlled demethylation and O-alkylation, guaranteeing

structural integrity.

Retrosynthetic Logic (DOT Diagram)

Target: CAS 2108804-78-8
(1-Benzyl-4-oxyacetic acid indole)
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N-Benzylation
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Caption: Retrosynthetic disconnection showing the transformation from 4-methoxyindole to the

target acid via sequential N-alkylation, demethylation, and O-alkylation.
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Part 2: Step-by-Step Experimental Protocol
Phase 1: N-Benzylation of 4-Methoxyindole
Objective: Selectively alkylate the indole nitrogen.[1] Reaction: 4-Methoxyindole + Benzyl

Bromide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-

inserted">

1-Benzyl-4-methoxyindole

Reagents & Conditions:

Reagent Equiv. Role

4-Methoxyindole 1.0 Substrate

Sodium Hydride (60% in oil) 1.2 Strong Base

Benzyl Bromide 1.1 Electrophile

| DMF (Anhydrous) | Solvent | Medium |[1]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

nitrogen balloon.

Dissolution: Dissolve 4-Methoxyindole (1.0 g, 6.8 mmol) in anhydrous DMF (15 mL) and cool

to 0°C in an ice bath.

Deprotonation: Carefully add NaH (326 mg, 8.16 mmol) portion-wise. Evolution of H₂ gas will

be observed.[1] Stir at 0°C for 30 minutes to ensure complete anion formation.

Alkylation: Add Benzyl bromide (0.89 mL, 7.48 mmol) dropwise via syringe.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1][3]4)

should disappear, replaced by a higher Rf spot (Rf ~0.7).
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Workup: Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash

combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and

concentrate.

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Yield Expectation: 85-92% (Pale yellow oil/solid).[4]

Phase 2: Demethylation to 1-Benzyl-4-hydroxyindole
Objective: Expose the C4-hydroxyl group for subsequent functionalization.[1] Reaction: 1-

Benzyl-4-methoxyindole + BBr₃ ngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

1-Benzyl-4-hydroxyindole

Reagents & Conditions:

Reagent Equiv. Role

Intermediate 1 1.0 Substrate

Boron Tribromide (1M in DCM) 3.0 Lewis Acid

| Dichloromethane (DCM) | Solvent | Solvent |[1]

Protocol:

Setup: Use a strictly dry 100 mL RBF under nitrogen.

Addition: Dissolve the product from Phase 1 (1.0 g, ~4.2 mmol) in anhydrous DCM (20 mL)

and cool to -78°C (Dry ice/Acetone bath).

Reaction: Add BBr₃ solution (12.6 mL, 12.6 mmol) dropwise over 15 minutes.

Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C and stir for another 2 hours.

Mechanism:[1][5][6] BBr₃ complexes with the methoxy oxygen, followed by nucleophilic

attack of Br⁻ on the methyl group.[1]
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Quench:Critical Safety Step. Cool back to -78°C. Add MeOH (5 mL) dropwise very slowly to

quench excess BBr₃ (exothermic!). Then add saturated NaHCO₃ solution.

Workup: Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

Purification: The crude phenol is often pure enough, but can be filtered through a short silica

plug (Hexane/EtOAc 3:1).[1]

Yield Expectation: 75-85% (Off-white solid).[1]

Phase 3: O-Alkylation and Hydrolysis
Objective: Attach the acetic acid tail and generate the final free acid.[1] Reaction: 1-Benzyl-4-

hydroxyindole ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-

inserted">

Ester

Target Acid

Reagents & Conditions:

Reagent Equiv. Role

1-Benzyl-4-hydroxyindole 1.0 Substrate

Ethyl Bromoacetate 1.2 Alkylating Agent

K₂CO₃ (Anhydrous) 2.0 Base

Acetone (or MeCN) Solvent Solvent

| LiOH[1]·H₂O | 3.0 | Hydrolysis Base |[1]

Protocol:

O-Alkylation:

Dissolve the phenol (0.8 g, 3.6 mmol) in Acetone (15 mL).
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Add K₂CO₃ (1.0 g, 7.2 mmol) and Ethyl bromoacetate (0.48 mL, 4.3 mmol).

Reflux (60°C) for 4-6 hours.

Checkpoint: TLC should show conversion to the ester (Intermediate 2).

Filter off solids, concentrate, and use the crude ester directly.[1]

Hydrolysis:

Dissolve the crude ester in THF/MeOH/Water (3:1:1, 10 mL).[1]

Add LiOH[1]·H₂O (450 mg, 10.8 mmol).

Stir at RT for 2-4 hours.

Checkpoint: LCMS should show mass 282.1 (M+H) or 280.1 (M-H).

Isolation:

Evaporate THF/MeOH. Dilute aqueous residue with water (10 mL).

Acidification: Cool to 0°C and acidify to pH ~2-3 with 1M HCl. The product should

precipitate.[1]

Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.[1]

Part 3: Analytical Characterization[1]
To validate the synthesis of CAS 2108804-78-8, the following data profile is expected:
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Technique Expected Signal / Result Interpretation

HPLC Purity >98% at 254 nm Single peak integration.

LC-MS (ESI) [M+H]⁺ = 282.12
Confirms molecular weight

(281.31).[1]

¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, COOH) Carboxylic acid proton.[1]

δ 7.2-7.4 (m, 5H, Ph) Benzyl aromatic protons.[1]

δ 5.4 (s, 2H, N-CH₂)
Benzylic methylene (distinctive

singlet).[1]

δ 4.7 (s, 2H, O-CH₂) Oxyacetic methylene.[1]

δ 6.5-7.1 (m, Indole protons)
Indole ring protons (C2, C3,

C5, C6, C7).[1]

Part 4: Safety & Troubleshooting
Critical Hazards[1]

Sodium Hydride (NaH): Reacts violently with moisture/water. Use only dry glassware and

anhydrous solvents.

Boron Tribromide (BBr₃): Highly corrosive and reacts explosively with water. Always quench

at -78°C and use a fume hood.

Benzyl Bromide: Potent lachrymator.[1] Handle in a well-ventilated hood.

Troubleshooting Table
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Issue Probable Cause Solution

Low Yield in Step 1
Incomplete deprotonation or

wet DMF.[1]

Ensure NaH is fresh; dry DMF

over molecular sieves (4Å).

Incomplete Demethylation BBr₃ quality or insufficient time.

Use fresh BBr₃; extend

warming time to RT; ensure

anhydrous conditions.

O-Alkylation fails K₂CO₃ particle size too large.
Grind K₂CO₃ to fine powder;

add catalytic KI (10 mol%).

Product is an oil
Residual solvent or impurities.

[1]

Triturate with cold Pentane or

Ether to induce crystallization.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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